![molecular formula C24H29N5O4 B2510204 ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896300-40-6](/img/structure/B2510204.png)
ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has an ethyl group attached to a propanoate group, indicating that it is an ester. The molecule also contains a purine ring, which is a type of heterocyclic aromatic ring found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The purine ring is a fused ring system containing four nitrogen atoms and features both aromatic and keto-enol tautomerism. The ester group consists of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The purine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ester group could enhance its solubility in polar solvents, while the large nonpolar purine ring might make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate and its derivatives have been studied for their pharmacological properties. For instance, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent ligand activity for 5-HT(1A) receptors and exhibited anxiolytic-like and antidepressant-like activities in mice models (Zagórska et al., 2009).
Antiviral and Anticancer Properties
Certain derivatives of this compound have been evaluated for their biological activities. A study found that some compounds showed modest activity against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), with one compound in particular exhibiting marked activity against these viruses (Hořejší et al., 2006).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound and its analogs. For example, research on the synthesis of novel copolymers of styrene with methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates has been conducted, providing insights into the structural and compositional aspects of these compounds (Kharas et al., 2015).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of derivatives of this compound have been explored. A study synthesizing methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates found significant antioxidant and anti-inflammatory activity in these compounds (Кorobko et al., 2018).
Antimicrobial Activities
2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising results against a range of Gram-positive and Gram-negative bacteria (Sharma et al., 2004).
Eigenschaften
IUPAC Name |
ethyl 3-[6-(4-butylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-5-7-8-17-9-11-18(12-10-17)29-16(3)15-28-20-21(25-23(28)29)26(4)24(32)27(22(20)31)14-13-19(30)33-6-2/h9-12,15H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHACSXGVIPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)
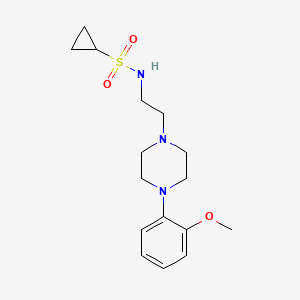
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)
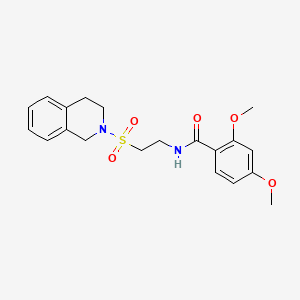
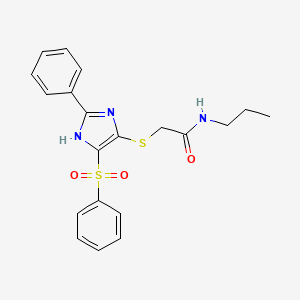
![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)
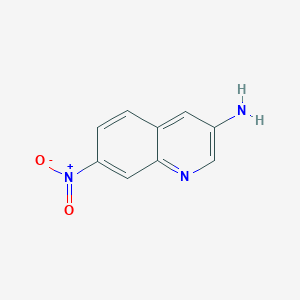

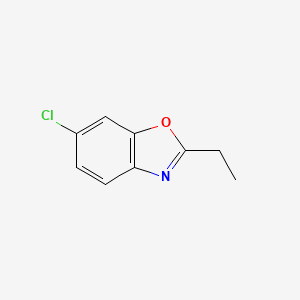

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)
